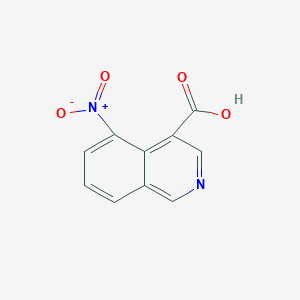
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea is a complex organic compound with a molecular formula of C15H13BrN4OS This compound is notable for its unique structure, which includes a brominated benzothiazole ring fused with a pyridine ring and an ethylurea moiety
Méthodes De Préparation
The synthesis of 1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and a brominated pyridine derivative, the benzothiazole ring is formed through a cyclization reaction.
Bromination: The benzothiazole intermediate is then brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Urea Formation: The brominated benzothiazole is reacted with ethyl isocyanate to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Applications De Recherche Scientifique
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated benzothiazole ring can facilitate binding to specific proteins, while the pyridine and urea moieties may enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea include:
1-(5-Chloro-7-pyridin-2-yl-benzothiazol-2-yl)-3-ethyl-urea: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(5-Methyl-7-pyridin-2-yl-benzothiazol-2-yl)-3-ethyl-urea: Contains a methyl group instead of bromine, potentially altering its chemical properties and applications.
1-(5-Bromo-7-phenyl-benzothiazol-2-yl)-3-ethyl-urea: The pyridine ring is replaced with a phenyl ring, which can influence its interactions and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H13BrN4OS |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
1-(5-bromo-7-pyridin-2-yl-1,3-benzothiazol-2-yl)-3-ethylurea |
InChI |
InChI=1S/C15H13BrN4OS/c1-2-17-14(21)20-15-19-12-8-9(16)7-10(13(12)22-15)11-5-3-4-6-18-11/h3-8H,2H2,1H3,(H2,17,19,20,21) |
Clé InChI |
FUCJAPOSIFKDLA-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=NC2=CC(=CC(=C2S1)C3=CC=CC=N3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



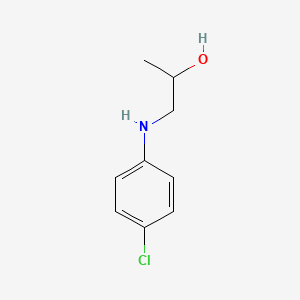
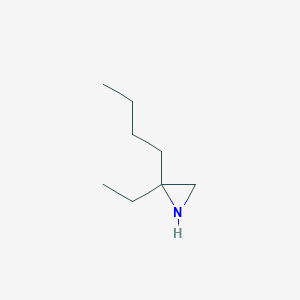
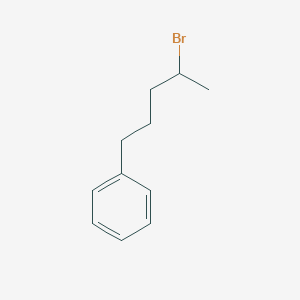
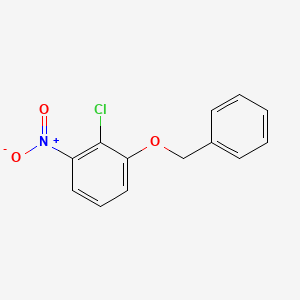
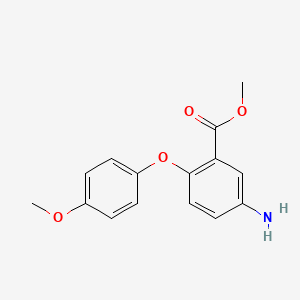
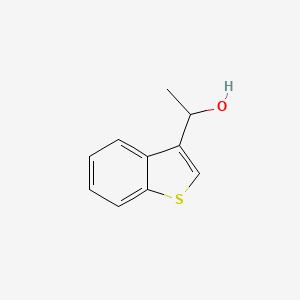

![2-Ethylbenzo[d]oxazol-4-ol](/img/structure/B8741607.png)


